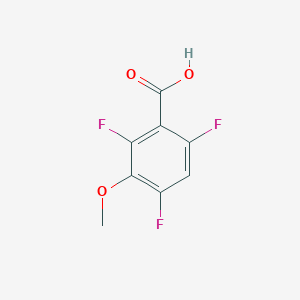

3-Methoxy-2,4,6-trifluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trifluoro-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJGDRQQDGUBGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1F)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590695 | |

| Record name | 2,4,6-Trifluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886499-94-1 | |

| Record name | 2,4,6-Trifluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Chemistry

An In-depth Technical Guide to 3-Methoxy-2,4,6-trifluorobenzoic acid

Prepared by: Gemini, Senior Application Scientist

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—impart profound changes to a molecule's physicochemical and biological profile. This compound, identified by its CAS Number 886499-94-1 , stands out as a pivotal building block, or synthon, for researchers.[1][2][3] This guide offers a comprehensive technical overview of this compound, elucidating its properties, synthetic logic, applications, and handling protocols for professionals in research and development.

Part 1: Core Physicochemical and Structural Characteristics

Understanding the fundamental properties of a chemical entity is the first step toward its effective application. This compound is a solid, crystalline compound whose structure is characterized by a highly electron-deficient benzene ring, substituted with three fluorine atoms, a methoxy group, and a carboxylic acid moiety. This unique arrangement of functional groups dictates its reactivity and utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 886499-94-1 | [1][2][3] |

| Molecular Formula | C₈H₅F₃O₃ | [2][3][4] |

| Molecular Weight | 206.12 g/mol | [2][3] |

| Appearance | Light yellow to white solid/powder | [5] |

| Melting Point | 100-102 °C | [4] |

| Boiling Point | 291 °C at 760 mmHg | [4] |

| Density | 1.487 g/cm³ | [4] |

| Synonyms | 2,4,6-Trifluoro-3-methoxybenzoic acid | [2][4] |

| InChI Key | HBJGDRQQDGUBGN-UHFFFAOYSA-N | [4] |

Part 2: Synthetic Strategy and Mechanistic Rationale

The synthesis of highly substituted and fluorinated aromatic compounds requires a nuanced approach. While a specific, validated protocol for this compound is not widely published, its structure suggests a logical synthetic pathway derived from established organofluorine chemistry principles. A plausible route involves the modification of a pre-existing trifluorinated benzene ring.

The general strategy hinges on the deprotonation of a less sterically hindered and more acidic position on a starting material like 1,3,5-trifluorobenzene, followed by carboxylation. Subsequent nucleophilic aromatic substitution (SₙAr) would introduce the methoxy group. The fluorine atoms act as strong activating groups for SₙAr, making this a viable approach.

Below is a conceptual workflow illustrating the key transformations. The causality behind this proposed pathway is rooted in the powerful electron-withdrawing nature of the fluorine atoms, which facilitates the introduction of other functional groups.

Caption: Role of the title compound as a building block in drug discovery workflows.

Part 4: Experimental Protocols: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe and effective use of all laboratory reagents is paramount. The following protocols are synthesized from authoritative Safety Data Sheets (SDS) and represent best practices for handling this compound. [5][6][7]

Hazard Identification and Personal Protective Equipment (PPE)

-

Primary Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. [5][6]* GHS Signal Word: Warning.

Mandatory PPE:

-

Eye/Face Protection: Wear chemical safety goggles compliant with EN 166 standards. [5]* Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Use a laboratory coat and ensure full skin coverage.

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If dusts are generated, a NIOSH/MSHA or European Standard EN 136 approved respirator may be required. [5]

Step-by-Step Handling and Storage Protocol

-

Work Area Preparation:

-

Ensure a certified chemical fume hood is operational.

-

Keep the work area free of incompatible materials, particularly strong oxidizing agents.

-

Have an emergency eyewash station and safety shower readily accessible.

-

-

Compound Handling:

-

Storage:

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor. [5][6]* If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention. Take off contaminated clothing and wash it before reuse. [5][7]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. [5][7]* If Swallowed: Clean mouth with water and get medical attention. [5]

Conclusion

This compound (CAS: 886499-94-1) is more than just a chemical compound; it is an enabling tool for innovation. Its carefully designed structure provides medicinal chemists and materials scientists with a strategic advantage, allowing for the efficient introduction of a trifluorinated moiety to enhance molecular properties. By understanding its characteristics, synthetic logic, and proper handling protocols, researchers can safely and effectively leverage this powerful building block to advance the frontiers of science and technology.

References

-

This compound, 97% Purity, C8H5F3O3, 1 gram. CP Lab Safety. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

physicochemical properties of 3-Methoxy-2,4,6-trifluorobenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-2,4,6-trifluorobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No: 886499-94-1) is a halogenated and methoxylated aromatic carboxylic acid.[1][2] Its structural complexity, featuring both electron-donating (methoxy) and strongly electron-withdrawing (fluoro) substituents, makes it a molecule of significant interest for medicinal chemists and materials scientists. The unique electronic and steric environment of the benzene ring provides a versatile scaffold for creating novel molecular entities. Analogous fluorinated benzoic acids serve as key intermediates in the synthesis of pharmaceuticals, particularly in the development of quinolone-based antibiotics.[3]

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. Understanding these parameters is not merely an academic exercise; it is fundamental to predicting a molecule's behavior in a biological system, designing robust synthetic routes, and formulating it into a viable product. We will delve into the causality behind its properties, grounding our discussion in the principles of physical organic chemistry and providing actionable experimental frameworks for their validation.

Core Molecular and Physical Characteristics

The foundational properties of a molecule dictate its macroscopic behavior. This compound is a solid at ambient temperature, a fact established by its relatively high melting point.[2][4] This is typical for benzoic acid derivatives, where intermolecular hydrogen bonding between the carboxylic acid groups contributes to a stable crystal lattice.

| Property | Value | Source(s) |

| CAS Number | 886499-94-1 | [1][2][4][5] |

| Molecular Formula | C₈H₅F₃O₃ | [2][4][5] |

| Molecular Weight | 206.12 g/mol | [2][4][5] |

| Melting Point | 100-102 °C | [2][4] |

| Boiling Point | 291 °C (at 760 mmHg) | [2][4] |

| Density | 1.487 g/cm³ | [4] |

Acidity and Lipophilicity: Key Determinants of Biological Function

The interplay between a molecule's acidity (pKa) and its lipophilicity (logP) governs its absorption, distribution, metabolism, and excretion (ADME) profile. These two parameters are arguably the most critical for predicting pharmacokinetic and pharmacodynamic behavior.

Acid Dissociation Constant (pKa)

The pKa value defines the pH at which a molecule is 50% ionized. For an acidic compound like a carboxylic acid, this determines its charge state in different physiological compartments, which in turn affects its ability to cross cell membranes and bind to target receptors.

While no experimental pKa value for this compound is documented in the provided sources, we can make an expert estimation based on its structure. The parent molecule, benzoic acid, has a pKa of ~4.2. The substituents on this molecule have competing effects:

-

Fluorine Atoms (Electron-Withdrawing): The three fluorine atoms exert a powerful electron-withdrawing inductive effect (-I), stabilizing the conjugate base (carboxylate anion) and thereby increasing acidity (lowering the pKa). For comparison, 2-fluorobenzoic acid has a pKa of ~3.3-3.5, and 3-fluorobenzoic acid has a pKa of 3.86.[6][7] The presence of three fluorine atoms, two of which are in the ortho positions, would be expected to lower the pKa significantly.

-

Methoxy Group (Electron-Donating): The methoxy group exerts an electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I). The net result is typically electron-donating, which destabilizes the carboxylate anion and decreases acidity (raising the pKa). 3-methoxybenzoic acid has a pKa of ~3.84.[8]

Given the overwhelming influence of three fluorine atoms, it is highly probable that the pKa of this compound is significantly lower than that of benzoic acid , likely falling in the range of 2.5 - 3.5 .

This protocol provides a self-validating system for accurately measuring the pKa. The choice of co-solvent is critical for compounds with low aqueous solubility, and the subsequent generation of a Yasuda-Shedlovsky plot allows for reliable extrapolation to a fully aqueous environment.

-

Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in a known volume (e.g., 50 mL) of a co-solvent mixture (e.g., 50:50 Methanol:Water).

-

Titration Setup: Calibrate a pH electrode using standard buffers (pH 4, 7, 10). Place the sample solution in a jacketed beaker maintained at 25 °C and monitor the pH.

-

Titration: Add small, precise aliquots (e.g., 0.02 mL) of a standardized titrant (e.g., 0.1 M KOH) to the solution. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the curve).

-

Extrapolation (if necessary): Repeat the titration with different co-solvent ratios (e.g., 40:60, 30:70 MeOH:H₂O). Plot the apparent pKa values against the mole fraction of the organic solvent and extrapolate to zero co-solvent to obtain the aqueous pKa.

Caption: Workflow for kinetic solubility assessment.

Spectroscopic and Structural Characterization

Unambiguous confirmation of a molecule's identity and purity requires a suite of spectroscopic techniques. Based on the structure of this compound, we can predict its key spectral features.

| Technique | Expected Features |

| ¹H NMR | ~11-13 ppm: Broad singlet, 1H (carboxylic acid proton, -COOH).~6.8-7.2 ppm: Triplet, 1H (aromatic proton at C5, coupled to F at C4 and C6).~3.9-4.1 ppm: Singlet, 3H (methoxy protons, -OCH₃). |

| ¹³C NMR | ~160-165 ppm: Carbonyl carbon (-COOH).~100-160 ppm: 6 distinct aromatic carbon signals, showing complex splitting due to C-F coupling.~55-60 ppm: Methoxy carbon (-OCH₃). |

| ¹⁹F NMR | Three distinct signals for the fluorine atoms at C2, C4, and C6, each showing coupling to the other fluorine atoms and the aromatic proton. |

| IR (Infrared) | ~2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid).~1700-1730 cm⁻¹: Strong C=O stretch (carbonyl).~1200-1300 cm⁻¹: C-O stretch.~1000-1150 cm⁻¹: Strong C-F stretches. |

| Mass Spec. (MS) | Exact Mass: 206.0191.<[2][4]br>Expected Fragments: Loss of H₂O, COOH, and OCH₃. |

Conclusion

This compound is a multifaceted building block whose physicochemical profile is dominated by the strong inductive effects of its three fluorine atoms and the hydrogen-bonding capability of its carboxylic acid group. Its moderate lipophilicity (XLogP3 ~1.7) and strong acidity (estimated pKa ~2.5-3.5) suggest it possesses a favorable balance for potential applications in drug discovery, where membrane permeability and target engagement are critical. The provided experimental workflows offer a robust framework for researchers to validate these computed and inferred properties, ensuring the highest degree of scientific integrity in its application.

References

-

This compound, 97% Purity, C8H5F3O3, 1 gram. CP Lab Safety. [Link]

-

3-Methoxy-2,4,5-Trifluorobenzoic Acid. ChemBK. [Link]

-

Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

-

3-Fluorobenzoic acid. Wikipedia. [Link]

-

Showing Compound 3-Methoxybenzoic acid (FDB010546). FooDB. [Link]

Sources

- 1. 886499-94-1|this compound|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. calpaclab.com [calpaclab.com]

- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 7. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. Showing Compound 3-Methoxybenzoic acid (FDB010546) - FooDB [foodb.ca]

An In-depth Technical Guide to the Molecular Structure of 3-Methoxy-2,4,6-trifluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 3-Methoxy-2,4,6-trifluorobenzoic acid (CAS 886499-94-1), a highly functionalized aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of detailed experimental data for this specific isomer, this guide establishes a robust analytical framework by leveraging extensive data from its closely related positional isomer, 3-Methoxy-2,4,5-trifluorobenzoic acid (CAS 112811-65-1). By integrating foundational chemical principles with a comparative analysis of spectroscopic and structural data, this document offers researchers a predictive and insightful understanding of the target molecule. The guide covers structural elucidation through spectroscopic techniques (NMR, IR, MS), provides a detailed synthesis protocol for the analogous 2,4,5-isomer, and discusses the electronic and steric implications of its unique substitution pattern.

Introduction and Isomeric Considerations

Fluorinated organic molecules are cornerstones of modern drug development, offering enhanced metabolic stability, binding affinity, and lipophilicity.[1] The strategic placement of fluorine atoms and methoxy groups on a benzoic acid scaffold creates a versatile chemical entity with significant potential as a building block in the synthesis of complex pharmaceuticals and agrochemicals.[1]

This guide focuses on This compound , a compound characterized by a dense arrangement of electron-withdrawing fluorine atoms ortho and para to the carboxylic acid moiety, and a methoxy group positioned meta to it. It is critical, however, to address a common point of ambiguity in literature and commercial databases. While this compound is assigned CAS Number 886499-94-1 , a significant body of detailed experimental data, including synthesis and spectroscopic characterization, is attributed to its positional isomer, 3-Methoxy-2,4,5-trifluorobenzoic acid (CAS Number 112811-65-1) .[2][3]

This guide will first present the known properties of the target 2,4,6-isomer and then provide an in-depth analysis of the well-documented 2,4,5-isomer. This comparative approach serves a crucial didactic purpose: it allows us to apply fundamental principles of spectroscopy and structural chemistry to predict the characteristics of the 2,4,6-isomer, thereby providing a robust, albeit inferred, technical profile.

Molecular Structure and Physicochemical Properties

The core structure of these molecules consists of a benzene ring substituted with a carboxylic acid group, a methoxy group, and three fluorine atoms. The precise positioning of these substituents dictates the molecule's electronic properties, steric hindrance, and intermolecular interactions.

Target Compound: this compound

The structure features fluorine atoms at positions 2, 4, and 6, and a methoxy group at position 3. The fluorine atoms at the ortho-positions (2 and 6) are expected to exert significant steric influence on the adjacent carboxylic acid group, potentially affecting its conformation and reactivity.

Diagram 1: Molecular Structure of this compound

Caption: 2D structure of this compound.

Analog Compound: 3-Methoxy-2,4,5-trifluorobenzoic acid

This isomer differs by the placement of one fluorine atom at position 5 instead of 6. This seemingly minor change significantly alters the symmetry of the molecule and the electronic environment of the aromatic proton.

Diagram 2: Molecular Structure of 3-Methoxy-2,4,5-trifluorobenzoic acid

Caption: 2D structure of 3-Methoxy-2,4,5-trifluorobenzoic acid.

Physicochemical Data Comparison

The available data for these isomers is summarized below. The majority of detailed physical properties have been documented for the 2,4,5-isomer.

| Property | This compound | 3-Methoxy-2,4,5-trifluorobenzoic acid | Source(s) |

| CAS Number | 886499-94-1 | 112811-65-1 | [3][5] |

| Molecular Formula | C₈H₅F₃O₃ | C₈H₅F₃O₃ | [3][5] |

| Molecular Weight | 206.12 g/mol | 206.12 g/mol | [3][5] |

| Melting Point | 100-102 °C | 105-112 °C | [2][5] |

| Boiling Point | 291 °C (Predicted) | 284.3 °C (Predicted) | [2][] |

| Density | 1.487 g/cm³ (Predicted) | 1.472 g/cm³ (lit.) | [2][] |

Synthesis Pathway

The synthesis begins with a tetrafluorophthalimide, which undergoes a series of reactions including hydrolysis, methylation, and decarboxylation to yield the final product.[1] This multi-step approach is necessary to control the regiochemistry of the substitution.

Protocol: Synthesis of 3-Methoxy-2,4,5-trifluorobenzoic acid (Based on US Patent 5,380,926A)[1]

-

Hydrolysis: A tetrafluorophthalimide is reacted with an alkali metal hydroxide (e.g., sodium hydroxide) to produce a mixture of alkali metal salts of 4-hydroxy-3,5,6-trifluoro-N-alkylphthalamic acid and 3-hydroxy-2,4,5-trifluoro-N-alkylbenzamide.

-

Methylation: The resulting mixture is treated with a methylating agent, such as dimethyl sulfate, to convert the hydroxy groups to methoxy groups, yielding 4-methoxy-3,5,6-trifluoro-N-alkylphthalamic acid and 3-methoxy-2,4,5-trifluoro-N-alkylbenzamide.

-

Acidification: The methylated products are then reacted with a strong acid (e.g., sulfuric acid) to produce 4-methoxy-3,5,6-trifluorophthalic acid and the target 3-methoxy-2,4,5-trifluorobenzoic acid.

-

Decarboxylation: The 4-methoxy-3,5,6-trifluorophthalic acid is selectively decarboxylated by heating (approx. 150-180 °C) in a solvent like dimethylsulfoxide to produce additional 3-methoxy-2,4,5-trifluorobenzoic acid, thereby increasing the overall yield.[1]

Diagram 3: Synthesis Workflow for 3-Methoxy-2,4,5-trifluorobenzoic acid

Caption: Key stages in the patented synthesis of 3-Methoxy-2,4,5-trifluorobenzoic acid.

Spectroscopic Analysis for Structural Elucidation

The differentiation of positional isomers like the 2,4,6- and 2,4,5-trifluoro variants relies heavily on spectroscopic analysis. Each technique provides unique information about the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise substitution pattern on an aromatic ring.

-

¹H NMR: The proton NMR spectrum provides information on the number and chemical environment of hydrogen atoms.

-

3-Methoxy-2,4,5-trifluorobenzoic acid: This isomer has a single aromatic proton at the C6 position. It is expected to appear as a complex multiplet due to coupling with the adjacent fluorine atoms at C2, C4, and C5. The methoxy group (-OCH₃) will appear as a singlet, typically around 3.9-4.0 ppm. The acidic proton of the carboxyl group will be a broad singlet at a downfield chemical shift (>10 ppm).

-

This compound (Predicted): This isomer also has a single aromatic proton, but at the C5 position. Its chemical shift and coupling pattern will differ significantly from the 2,4,5-isomer. It will primarily show coupling to the ortho-fluorine at C4 and the para-fluorine at C2, and potentially a smaller coupling to the other para-fluorine at C6. The symmetry of the 2,4,6-isomer relative to the 2,4,5-isomer would result in a distinct splitting pattern, which is key to its identification.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their electronic environment. The large C-F coupling constants are characteristic.

-

3-Methoxy-2,4,5-trifluorobenzoic acid: Eight distinct carbon signals are expected (six aromatic, one carboxyl, one methoxy). The carbons directly bonded to fluorine will appear as doublets with large coupling constants (¹JCF ≈ 240-260 Hz). Carbons two or three bonds away will show smaller couplings (²JCF, ³JCF).

-

This compound (Predicted): This isomer would also show eight carbon signals. However, the chemical shifts and C-F coupling patterns for the aromatic carbons would be different due to the altered substituent positions, allowing for unambiguous differentiation.

-

-

¹⁹F NMR: This technique is highly specific to the fluorine atoms.

-

3-Methoxy-2,4,5-trifluorobenzoic acid: Three distinct fluorine signals are expected, each showing coupling to the other two fluorine atoms and to the aromatic proton.

-

This compound (Predicted): Three distinct fluorine signals would also be expected. The F-F coupling constants and chemical shifts would be unique to this isomeric arrangement.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. Both isomers are expected to show similar characteristic absorptions.

-

O-H Stretch: A very broad absorption between 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption for the carbonyl group of the carboxylic acid, typically around 1700-1730 cm⁻¹. Conjugation and intramolecular hydrogen bonding can shift this value.

-

C-O Stretch: Strong absorptions between 1200-1300 cm⁻¹ (for the acid C-O) and around 1000-1100 cm⁻¹ (for the aryl-ether C-O) are expected.

-

C-F Stretch: Strong, sharp absorptions in the fingerprint region, typically between 1100-1400 cm⁻¹, are indicative of the carbon-fluorine bonds.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in structural confirmation.

-

Molecular Ion (M⁺): For both isomers, the molecular ion peak would be observed at an m/z corresponding to the molecular weight (206.12). High-resolution mass spectrometry can confirm the elemental composition C₈H₅F₃O₃.[3]

-

Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). The loss of a methyl group (-CH₃, M-15) from the methoxy substituent is also a likely fragmentation pathway. While the primary fragments may be similar for both isomers, the relative intensities can sometimes differ, providing clues to the substitution pattern.[7][8]

Applications and Future Directions

Substituted benzoic acids are vital intermediates in pharmaceutical synthesis.[9] The specific combination of a methoxy group and multiple fluorine atoms in this compound makes it a valuable synthon for several reasons:

-

Bioisosteric Replacement: The trifluorinated phenyl ring can act as a bioisostere for other aromatic systems, modifying the pharmacokinetic and pharmacodynamic properties of a lead compound.

-

Metabolic Blocking: Fluorine atoms can block sites of oxidative metabolism, increasing the in vivo half-life of a drug.

-

Modulation of Acidity: The electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid group, which can be critical for salt formation and solubility.

-

Directed Synthesis: The various substituents provide multiple reactive handles for further chemical modification, allowing for the construction of complex molecular architectures.

This compound and its isomers are particularly relevant as intermediates in the synthesis of quinolone antibacterials and other advanced therapeutic agents.[2]

Conclusion

The molecular structure of this compound presents a compelling case study in the characterization of highly substituted aromatic compounds. While direct experimental data for this specific isomer is sparse, a thorough understanding of its structure and properties can be achieved through a scientifically rigorous, comparative analysis with its well-documented positional isomer, 3-Methoxy-2,4,5-trifluorobenzoic acid. By applying the fundamental principles of NMR, IR, and MS, researchers can confidently predict the key spectroscopic features that would unambiguously identify the 2,4,6-isomer. This guide provides the foundational knowledge and analytical framework necessary for scientists and drug development professionals to effectively utilize this versatile chemical building block in their research endeavors.

References

-

Dubey, R., Pavan, M. S., & Desiraju, G. R. (2012). Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. Chemical Communications, 48(71), 8898-8900. [Link]

-

PubChem. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid. Retrieved January 11, 2026, from [Link]

-

St-Gelais, A., Deme, P., & Roy, R. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(7), 1344–1355. [Link]

-

Betz, R., & Gerber, T. (2011). 2,4,6-Trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(2), o539. [Link]

-

CAS Common Chemistry. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid. Retrieved January 11, 2026, from [Link]

- Domagala, J. M., & Hagen, S. E. (1995). U.S. Patent No. 5,380,926. Washington, DC: U.S.

-

ChemBK. (n.d.). 3-Methoxy-2,4,5-Trifluorobenzoic Acid. Retrieved January 11, 2026, from [Link]

-

Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved January 11, 2026, from [Link]

Sources

- 1. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. 2,4,5-Trifluoro-3-methoxybenzoic acid | C8H5F3O3 | CID 2733970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. matrixscientific.com [matrixscientific.com]

- 7. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 886499-94-1|this compound|BLD Pharm [bldpharm.com]

A Comprehensive Spectroscopic Analysis of 3-Methoxy-2,4,6-trifluorobenzoic Acid: A Predictive Guide for Researchers

Introduction

In the landscape of pharmaceutical and materials science research, fluorinated organic molecules represent a cornerstone for innovation. The strategic incorporation of fluorine atoms can dramatically alter a molecule's pharmacokinetic properties, metabolic stability, and binding affinities. 3-Methoxy-2,4,6-trifluorobenzoic acid is a compound of significant interest, serving as a versatile building block for more complex chemical entities. Its unique substitution pattern—a methoxy group and three fluorine atoms ortho and para to a carboxylic acid—presents a fascinating case for spectroscopic analysis, where the interplay of electronic effects dictates its chemical signature.

This technical guide provides an in-depth, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this document has been constructed as a predictive framework. The insights and data presented herein are synthesized from established spectroscopic principles and extensive comparative analysis of structurally analogous compounds. Our objective is to equip researchers, scientists, and drug development professionals with a robust, reliable reference for identifying and characterizing this compound, ensuring a high degree of scientific integrity and trustworthiness in their endeavors.

Molecular Structure and Spectroscopic Implications

The structure of this compound, with its distinct arrangement of electron-withdrawing fluorine atoms and the electron-donating methoxy group, creates a unique electronic environment that is directly reflected in its spectral data. The ortho and para fluorine atoms strongly influence the aromatic system, while the methoxy group introduces both steric and electronic effects. The carboxylic acid functionality is a key site for ionization and hydrogen bonding, which will be evident in all analytical techniques discussed.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its covalent framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the single aromatic proton, the methoxy protons, and the carboxylic acid proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | N/A |

| Ar-H (H-5) | 7.0 - 7.4 | Triplet of doublets (td) | JH-F(4) ≈ 8-10, JH-F(6) ≈ 2-3 |

| -OCH₃ | 3.9 - 4.2 | Singlet (s) or narrow triplet (t) | JH-F ≈ 1-2 (if coupled) |

Expertise & Experience:

-

Carboxylic Acid Proton (-COOH): The chemical shift of the acidic proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1][2][3] In a non-polar solvent like CDCl₃, it may appear as a very broad singlet downfield. In DMSO-d₆, the signal is often sharper. If D₂O is used as a solvent, this proton will exchange with deuterium and the signal will disappear, which is a key diagnostic test.[4][5]

-

Aromatic Proton (H-5): This proton is flanked by two fluorine atoms (at C4 and C6) and is expected to show coupling to both. The larger coupling will be to the para fluorine (⁴JH-F), and a smaller coupling to the ortho fluorine (³JH-F). The chemical shift is pushed downfield due to the deshielding effect of the neighboring electronegative fluorine atoms and the carboxylic acid group.

-

Methoxy Protons (-OCH₃): The methoxy protons are typically a sharp singlet. However, long-range coupling to the nearby fluorine atoms (⁴JH-F) might cause slight broadening or even resolve into a narrow triplet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be complex due to C-F coupling, but highly informative. All eight carbon atoms are chemically distinct and should be observable.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -C OOH (C7) | 160 - 165 | Triplet (t) | ²JC-F(2,6) ≈ 2-4 |

| C -COOH (C1) | 110 - 115 | Complex Multiplet | - |

| C -F (C2) | 158 - 162 | Doublet of Doublets (dd) | ¹JC-F ≈ 240-260, ³JC-F(4) ≈ 10-15 |

| C -OCH₃ (C3) | 145 - 150 | Doublet of Doublets (dd) | ²JC-F(2,4) ≈ 15-25 |

| C -F (C4) | 155 - 160 | Doublet of Triplets (dt) | ¹JC-F ≈ 245-265, ³JC-F(2,6) ≈ 10-15 |

| C -H (C5) | 100 - 105 | Doublet of Doublets (dd) | ²JC-F(4,6) ≈ 20-30 |

| C -F (C6) | 158 - 162 | Doublet of Doublets (dd) | ¹JC-F ≈ 240-260, ³JC-F(4) ≈ 10-15 |

| -OC H₃ (C8) | 56 - 62 | Singlet (s) or Quartet (q) | ⁴JC-F ≈ 1-3 |

Expertise & Experience:

-

C-F Coupling: The most significant feature will be the large one-bond coupling constants (¹JC-F) for the carbons directly attached to fluorine, typically in the range of 240-265 Hz.[3][6] Two- and three-bond couplings (²JC-F and ³JC-F) will also be observed, providing crucial connectivity information.

-

Substituent Effects: The chemical shifts are predicted based on additive rules. The fluorine atoms cause a strong downfield shift on the carbons they are attached to (C2, C4, C6). The methoxy group also shifts its attached carbon (C3) downfield. The C1 (ipso-carboxyl) and C5 (CH) carbons will appear at higher fields.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is essential for confirming the fluorine substitution pattern. The three fluorine atoms are in different chemical environments and should give rise to three distinct signals.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F at C2 | -110 to -120 | Doublet of Doublets (dd) | ³JF(2)-F(6) ≈ 20-25, ⁵JF(2)-F(4) ≈ 5-10 |

| F at C4 | -100 to -115 | Triplet (t) | ⁵JF(4)-F(2,6) ≈ 5-10 |

| F at C6 | -110 to -120 | Doublet of Doublets (dd) | ³JF(6)-F(2) ≈ 20-25, ⁵JF(6)-H(5) ≈ 2-3 |

Expertise & Experience:

-

Chemical Shifts: ¹⁹F NMR chemical shifts are highly sensitive to the electronic environment.[7][8] The fluorine at C4, being para to the carboxylic acid and flanked by a methoxy and a hydrogen, is expected to be in a slightly different environment than the fluorines at C2 and C6, which are ortho to the carboxylic acid. Chemical shifts are referenced to CFCl₃ (0 ppm).[9]

-

F-F Coupling: Coupling between fluorine nuclei is transmitted through the aromatic system. A significant three-bond coupling (³JF-F) is expected between F2 and F6. A smaller five-bond coupling (⁵JF-F) is predicted between the F4 and the F2/F6 fluorines.

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for acquiring NMR spectra of an organic compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is recommended to ensure solubility and observe the acidic proton). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A 30° pulse angle with a relaxation delay of 2 seconds is generally sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Ensure the spectral width is large enough to encompass all fluorine signals. A fluorine-free reference standard (external or internal) like CFCl₃ should be used for accurate chemical shift referencing.[7][9]

-

Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase and baseline correction, and referencing. Integrate the signals and identify the peak multiplicities and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the spectrum will be dominated by absorptions from the carboxylic acid, the aromatic ring, and the C-F bonds.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Comments |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad | Characteristic broad envelope due to hydrogen-bonded dimers.[10][11] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium, Sharp | Often appears as a shoulder on the broad O-H band. |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong, Sharp | Position is lowered due to conjugation with the aromatic ring.[11][12] |

| C=C Stretch (Aromatic) | 1620 - 1580, 1500 - 1450 | Medium to Strong | Multiple bands are expected for the substituted aromatic ring. |

| C-O Stretch (Carboxylic Acid/Ether) | 1320 - 1210 | Strong | A strong, broad band resulting from coupled C-O and O-H vibrations. |

| C-F Stretch | 1250 - 1050 | Strong, Sharp | Multiple strong absorptions are characteristic of aryl fluorides. |

| O-H Bend (out-of-plane) | 950 - 900 | Medium, Broad | Another characteristic band for carboxylic acid dimers. |

Expertise & Experience: The most diagnostic feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching band that spans from ~3300 to 2500 cm⁻¹, often obscuring the aromatic C-H stretches. This broadening is a direct consequence of strong intermolecular hydrogen bonding, which forms a dimeric structure. The C=O stretch is also very intense and its position below 1700 cm⁻¹ is indicative of conjugation with the aromatic ring.[11][13] The presence of multiple strong, sharp bands in the 1250-1050 cm⁻¹ region is a clear indicator of the C-F bonds.

Experimental Protocol: IR Spectroscopy

Caption: Common sample preparation workflows for FTIR analysis of solids.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental artifacts.[14]

-

Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

-

Pressure Application: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is vital for obtaining a high-quality spectrum.[15]

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The resulting spectrum will be displayed in absorbance or transmittance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.

Predicted Mass Spectrum Data (Electrospray Ionization - ESI)

Given the acidic nature of the compound, ESI in negative ion mode is the most appropriate technique, which will detect the deprotonated molecule [M-H]⁻.

| Ion | Predicted m/z | Fragmentation Pathway | Comments |

| [M-H]⁻ | 221.00 | Deprotonation | Molecular ion peak. |

| [M-H-CO₂]⁻ | 177.01 | Decarboxylation | Loss of carbon dioxide from the carboxylate. A very common fragmentation for benzoic acids.[16] |

| [M-H-CH₃]⁻ | 205.98 | Loss of methyl radical | Not a primary pathway in negative mode. |

| [M-H-HF]⁻ | 201.00 | Loss of hydrogen fluoride | Possible rearrangement and loss of HF. |

Expertise & Experience:

-

Ionization: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules like carboxylic acids.[17] In negative ion mode (ESI-), the most abundant ion observed will be the deprotonated molecule, [M-H]⁻, which directly confirms the molecular weight.

-

Fragmentation: Collision-Induced Dissociation (CID) of the [M-H]⁻ precursor ion will likely induce the loss of neutral molecules. The most characteristic fragmentation for a deprotonated benzoic acid is the loss of CO₂ (44 Da), a highly favorable process that yields a fluorinated methoxybenzene anion.[16][18] This fragmentation is often the base peak in the MS/MS spectrum.

Experimental Protocol: Mass Spectrometry (LC-MS)

Caption: General workflow for ESI-MS analysis of an organic acid.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a mobile phase-compatible solvent, such as a mixture of acetonitrile and water.

-

Ionization: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Use an electrospray ionization (ESI) source set to negative ion mode.[19][20]

-

Instrument Parameters: Optimize key ESI parameters, including capillary voltage (e.g., -2.5 to -3.5 kV), cone voltage (e.g., 20-40 V, to control in-source fragmentation), desolvation gas flow, and temperature.

-

Data Acquisition: Acquire a full scan mass spectrum to identify the [M-H]⁻ ion at m/z 221.

-

Tandem MS (MS/MS): To confirm the structure, perform an MS/MS experiment. Isolate the precursor ion (m/z 221) in the first mass analyzer and fragment it using a collision gas (e.g., argon). Analyze the resulting product ions in the second mass analyzer to confirm the predicted fragmentation pathways (e.g., the loss of CO₂ to give a fragment at m/z 177).

Conclusion

This guide provides a comprehensive, predictive overview of the key spectroscopic data for this compound. By leveraging fundamental principles and comparative data from related structures, we have established a robust analytical framework for the identification and characterization of this molecule. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra offer a detailed map of the molecular connectivity, while the anticipated IR and MS data provide clear signatures for its functional groups and molecular weight. The detailed experimental protocols included serve as a self-validating system for researchers to acquire high-quality data. This document is intended to be a vital resource, enabling scientists to proceed with confidence in their synthesis and application of this and other novel fluorinated compounds.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Wang, R., et al. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. PubMed. Retrieved from [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

-

Thermo Fisher Scientific. (2015). FTIR Sampling Techniques - Transmission: Solids Sample Preparation. YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid. Retrieved from [Link]

-

Waters Corporation. (2020). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]

-

Limbach, H.-H., et al. (2004). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Agilent Technologies, Inc. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Retrieved from [Link]

-

ResearchGate. (n.d.). Organic acids 15-23 evidenced by ESI-MS/MS infusion experiments in negative ionization. Retrieved from [Link]

-

PubMed. (n.d.). The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. Retrieved from [Link]

- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.

-

SpectraBase. (n.d.). 1,3,5-Trifluorobenzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?. Retrieved from [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

ResearchGate. (2024). Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?. Retrieved from [Link]

-

Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Retrieved from [Link]

-

Chegg. (2018). Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid. Retrieved from [Link]

-

St. Olaf College. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,3-Trifluorobenzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709). Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

-

CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]

-

Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]

-

University of Washington. (n.d.). Fluorine NMR. Retrieved from [Link]

-

NIH. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

PubMed Central. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Fluorine-NMR Experiments for High-Throughput Screening. Retrieved from [Link]

-

MDPI. (n.d.). Application of NMR Screening Methods with 19F Detection to Fluorinated Compounds Bound to Proteins. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PhytoBank: 13C NMR Spectrum (PHY0064709) [phytobank.ca]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. azom.com [azom.com]

- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. jascoinc.com [jascoinc.com]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. lcms.cz [lcms.cz]

- 20. agilent.com [agilent.com]

An In-depth Technical Guide to the Solubility of 3-Methoxy-2,4,6-trifluorobenzoic acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from reaction kinetics and purification to formulation and bioavailability. 3-Methoxy-2,4,6-trifluorobenzoic acid (CAS No. 886499-94-1) is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug discovery.[][2] Understanding its solubility profile in various organic solvents is paramount for researchers, process chemists, and formulation scientists. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, the theoretical principles governing its solubility, and a detailed, field-proven experimental protocol for its accurate determination. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide establishes the foundational knowledge and a robust methodology for generating such critical data.

Introduction: The Critical Role of Solubility

In drug discovery and development, the characterization of a compound's physicochemical properties is a foundational step. Among these, solubility is a master variable. Poor solubility can lead to a cascade of challenges, including unreliable results in biological assays, difficulties in purification and formulation, and ultimately, poor oral bioavailability.[3][4] For intermediates like this compound, solubility data is essential for designing efficient synthetic routes, optimizing reaction conditions, and developing scalable crystallization processes. This guide serves as a practical resource for scientists to both understand the factors influencing the solubility of this specific fluorinated benzoic acid derivative and to reliably measure it.

Physicochemical Profile and Structural Analysis

The solubility of a molecule is intrinsically linked to its structure. The "like dissolves like" principle, which states that substances with similar polarities tend to be mutually soluble, provides a useful starting point.[5][6][7] The structure of this compound presents a combination of polar and non-polar features that dictate its interactions with different solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 886499-94-1 | [8] |

| Molecular Formula | C₈H₅F₃O₃ | [8][9] |

| Molecular Weight | 206.12 g/mol | [8][10] |

| Melting Point | 105-112 °C | [9] |

| XLogP3 (Calculated) | 1.7 | [8][10] |

| Hydrogen Bond Donor Count | 1 (from -COOH) | [8] |

| Hydrogen Bond Acceptor Count | 6 (3 from -O-, 3 from -F) | [8] |

Structural Influences on Solubility:

-

Carboxylic Acid Group (-COOH): This is the primary polar, protic functional group. It can act as both a hydrogen bond donor and acceptor, promoting solubility in polar, protic solvents like alcohols. Its acidic nature means solubility in aqueous media will be highly pH-dependent.

-

Trifluoro Substitution (-F): The three fluorine atoms are highly electronegative and electron-withdrawing. While the C-F bond is polar, the trifluoromethyl group, in general, increases the lipophilicity (fat-solubility) of a molecule.[11] This enhances solubility in non-polar or moderately polar aprotic solvents.

-

Methoxy Group (-OCH₃): The ether linkage is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents. However, the methyl group itself is non-polar. The methoxy group's electronic effect (+R, -I) can also influence the acidity of the carboxylic acid and overall molecular polarity.[12][13]

The interplay of these groups results in a molecule with moderate polarity and significant hydrogen bonding potential. One can predict good solubility in polar organic solvents like alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate), and lower solubility in non-polar hydrocarbon solvents (hexane, toluene).

Caption: Structural features influencing the solubility of this compound.

Authoritative Experimental Protocol: Thermodynamic Solubility Determination

To obtain reliable and reproducible solubility data, a standardized methodology is crucial. The saturation shake-flask method is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility.[14][15] This protocol is consistent with the principles outlined in the U.S. Pharmacopeia (USP) General Chapter <1236> on Solubility Measurements.[16][17][18]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. At this point, the concentration of the dissolved solute in the supernatant is constant and represents the equilibrium solubility.

Materials and Equipment

-

Solute: High-purity (>97%) this compound.

-

Solvents: HPLC-grade or equivalent purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, heptane).

-

Equipment:

-

Analytical balance (4-decimal places)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge capable of holding the vials

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Step-by-Step Methodology

-

Preparation of Vials:

-

Add an excess of this compound to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is 10-20 mg of solid per 1 mL of solvent.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Prepare each solvent condition in triplicate to ensure reproducibility.[19]

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period to ensure equilibrium is reached. A minimum of 24 hours is standard, but 48-72 hours may be necessary, especially for poorly soluble compounds or viscous solvents.[5][20] The goal is to ensure the concentration of the dissolved solute no longer changes over time.[21]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period (e.g., 30 minutes) to let the excess solid settle.

-

To remove all undissolved solid particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Causality Check: This step is critical. Failure to completely remove undissolved solid will lead to an overestimation of solubility. Filtration or centrifugation are both acceptable methods.[22]

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant from the top layer of the vial using a pipette or syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-labeled vial.

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical calibration curve. Record the dilution factor precisely.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted samples using a validated HPLC-UV method (a C18 column with a mobile phase of acetonitrile and acidified water is a typical starting point for benzoic acid derivatives).

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents.

Table 2: Template for Reporting Solubility of this compound at 25°C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Heptane | 0.1 | ||

| Toluene | 2.4 | ||

| Dichloromethane | 3.1 | ||

| Ethyl Acetate | 4.4 | ||

| Acetone | 5.1 | ||

| Acetonitrile | 5.8 | ||

| Ethanol | 4.3 | ||

| Methanol | 5.1 | ||

| Water | 10.2 |

Interpreting this data in the context of solvent properties (e.g., polarity, hydrogen bonding capacity) and the compound's structure provides invaluable insights for process development and formulation. For instance, high solubility in alcohols would suggest their utility as crystallization solvents, while a certain level of solubility in less polar solvents might be necessary for specific synthetic reactions.

Conclusion

While a comprehensive public database on the solubility of this compound is not yet available, this guide provides the essential framework for any researcher to generate this data with high fidelity. By understanding the compound's structural characteristics and meticulously applying the authoritative shake-flask method, scientists can produce the reliable solubility data needed to advance their research and development efforts. This information is a cornerstone for rational solvent selection, optimization of synthetic and purification processes, and the successful formulation of new chemical entities in the pharmaceutical industry.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- United States Pharmacopeia. (2016, September 30). <1236> Solubility Measurements. USP-NF.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine Store.

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Biorelevant.com. USP <1236>: Solubility Measurements Chapter.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- BenchChem. Solubility profile of 4-methoxybenzoic acid in different solvents.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Technical Note: Solubility Measurements. (n.d.).

- BioAssay Systems. Solubility Testing – Shake Flask Method.

- United States Pharmacopeia. (2016, September 30). <1236> Solubility Measurements. USP-NF.

- United States Pharmacopeia. (2023). General Chapter, 〈1236〉 Solubility Measurements. USP-NF.

- BenchChem. An In-depth Technical Guide to the Solubility of 2-Fluorobenzoic Acid in Organic Solvents.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Sihauli Chemicals. 4-Fluoro Benzoic Acid.

- NINGBO INNO PHARMCHEM CO.,LTD. Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid.

- EXPERIMENT 1 DETERMIN

- Khan Academy. Solubility of organic compounds. [Video].

- SlideShare. BCS Guideline for solubility and Dissolution.pptx.

- Royal Society of Chemistry. (n.d.). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil.

- Echemi. This compound.

- World Health Organization. (2018, July 2).

- Reddit. (2023, March 6). Why is 4-methoxybenzoic acid so insoluble in water (0.3g/L) vs phenol (83g/L) if it has more polar groups per carbon? r/OrganicChemistry.

- Gonzalez-Garcia, I., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)

- PubChem. 2,4,5-Trifluoro-3-methoxybenzoic acid.

- ResearchGate. (2025, August 7).

- World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.

- Cheméo. 3-Methoxy-2,4,5-trifluorobenzoic acid, 2,3,4,6-tetrachlorophenyl ester - Chemical & Physical Properties.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

- ChemBK. (2024, April 9). 3-Methoxy-2,4,5-Trifluorobenzoic Acid.

- Cheméo. Chemical Properties of 3-Methoxy-2,4,5-trifluorobenzoic acid, isohexyl ester.

- Quora. (2019, January 23). Which is more acidic meta methoxy benzoic acid or para methoxy benzoic acid and why?

- Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- askIITians. (2019, October 21). Why benzoic acid is stronger than p-methoxy benzoic acid.

- PubChem. 3-Methoxybenzoic Acid.

- Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)

- BOC Sciences. CAS 886499-94-1 this compound.

- Mebrahtu, E., et al. (n.d.).

- CAS Common Chemistry. 2,4,5-Trifluoro-3-methoxybenzoic acid.

- ChemicalBook. (2025, July 24). 2,4,6-Trifluorobenzoic acid | 28314-80-9.

- CP Lab Safety. This compound, 97% Purity, C8H5F3O3, 1 gram.

Sources

- 2. calpaclab.com [calpaclab.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. echemi.com [echemi.com]

- 9. chembk.com [chembk.com]

- 10. 2,4,5-Trifluoro-3-methoxybenzoic acid | C8H5F3O3 | CID 2733970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 12. quora.com [quora.com]

- 13. Why benzoic acid is stronger than p-methoxy benzoic acid.plzz reply t - askIITians [askiitians.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. bioassaysys.com [bioassaysys.com]

- 16. uspnf.com [uspnf.com]

- 17. biorelevant.com [biorelevant.com]

- 18. Solubility Measurements | USP-NF [uspnf.com]

- 19. who.int [who.int]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. â©1236⪠Solubility Measurements [doi.usp.org]

- 22. enamine.net [enamine.net]

crystal structure of 3-Methoxy-2,4,6-trifluorobenzoic acid

An In-depth Technical Guide to the Anticipated Crystal Structure of 3-Methoxy-2,4,6-trifluorobenzoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the anticipated . As of the latest literature review, a definitive experimental crystal structure for this specific isomer has not been reported. Therefore, this document employs a well-established scientific approach: a thorough examination of the crystal structure of the closely related parent compound, 2,4,6-trifluorobenzoic acid, is presented as a foundational model. Building upon this, the guide explores the predicted structural and electronic influences of a methoxy group at the C3 position. This includes discussions on synthesis, spectroscopic characterization, and hypothesized intermolecular interactions that are critical for rational drug design and materials science applications.

Introduction: The Significance of Fluorinated Benzoic Acids

Fluorinated benzoic acid derivatives are of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms can profoundly alter a molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and conformational preferences. These modifications are often leveraged to enhance the efficacy and pharmacokinetic profiles of drug candidates. This compound, with its combination of electron-withdrawing fluorine atoms and an electron-donating methoxy group, presents a unique electronic and steric profile, making an understanding of its solid-state structure particularly valuable.

While the crystal structure for the specific isomer this compound is not yet publicly available, we can infer a significant amount about its likely solid-state conformation and packing by analyzing the experimentally determined structure of its parent compound, 2,4,6-trifluorobenzoic acid.

Foundational Model: The Crystal Structure of 2,4,6-Trifluorobenzoic Acid

The crystal structure of 2,4,6-trifluorobenzoic acid has been determined by single-crystal X-ray diffraction, providing a robust starting point for our analysis.[1][2]

Synthesis and Crystallization

-

Synthesis: 2,4,6-Trifluorobenzoic acid is a commercially available compound. It can be synthesized through various methods, often involving the oxidation of a corresponding toluene derivative or the carboxylation of a Grignard reagent.

-

Crystallization for X-ray Diffraction: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent such as ethanol or an ethanol/water mixture. The quality of the crystals is paramount for obtaining high-resolution structural data.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure relies on a well-defined experimental workflow.

Figure 1: A generalized workflow for single-crystal X-ray diffraction.

Crystallographic Data for 2,4,6-Trifluorobenzoic Acid

The following table summarizes the key crystallographic parameters for 2,4,6-trifluorobenzoic acid.[1][2]

| Parameter | Value |

| Chemical Formula | C₇H₃F₃O₂ |

| Formula Weight | 176.09 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2769 (3) |

| b (Å) | 13.7998 (6) |

| c (Å) | 7.3097 (3) |

| β (°) | 115.041 (2) |

| Volume (ų) | 665.04 (5) |

| Z | 4 |

| Temperature (K) | 200 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.038 |

Molecular and Crystal Structure of 2,4,6-Trifluorobenzoic Acid

In the solid state, 2,4,6-trifluorobenzoic acid exhibits several key structural features:

-

Planarity: The benzoic acid moiety is largely planar.

-

Hydrogen Bonding: The most prominent intermolecular interaction is the formation of centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[1][2] This is a very common and robust motif in the crystal structures of carboxylic acids.

-

Intermolecular Interactions: In addition to the primary hydrogen bonding, weaker F···O contacts connect these dimers into infinite strands.[1] The aromatic rings also exhibit π-stacking.[1]

Figure 2: Key intermolecular interactions in the crystal structure of 2,4,6-trifluorobenzoic acid.

The Influence of a 3-Methoxy Group: A Predictive Analysis

The introduction of a methoxy group at the C3 position of 2,4,6-trifluorobenzoic acid is expected to introduce several key changes to the molecular and crystal structure.

Steric and Electronic Effects

-

Steric Hindrance: The methoxy group is bulkier than a hydrogen atom and will likely influence the conformation of the adjacent carboxylic acid group. This could lead to a greater torsion angle between the plane of the aromatic ring and the plane of the carboxyl group.

-

Electronic Influence: The methoxy group is electron-donating through resonance and weakly electron-withdrawing through induction. This will alter the electron distribution within the aromatic ring and may influence the acidity of the carboxylic acid proton, which in turn could subtly affect the strength of the hydrogen bonds.

-

Hydrogen Bond Acceptor: The oxygen atom of the methoxy group introduces an additional hydrogen bond acceptor site, which could lead to different or more complex hydrogen bonding networks beyond the classic carboxylic acid dimer.

Hypothesized Crystal Structure of this compound

Based on the foundational model and the known effects of a methoxy substituent, we can propose a likely structural arrangement:

-

Persistence of the Dimer Motif: The carboxylic acid dimer is a very stable and common supramolecular synthon. It is highly probable that this compound will also form these centrosymmetric dimers.

-

Modified Inter-dimer Interactions: The presence of the methoxy group will likely disrupt the F···O contacts and π-stacking observed in the parent compound. New, weaker interactions such as C-H···O or C-H···F hydrogen bonds involving the methyl group of the methoxy substituent may become significant in dictating the overall crystal packing.

-

Potential for Polymorphism: The conformational flexibility of the methoxy group (rotation around the C-O bond) and the potential for different hydrogen bonding schemes increase the likelihood of polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can have significantly different physical properties, which is of critical importance in drug development.

Spectroscopic Characterization

While a crystal structure provides definitive solid-state information, spectroscopic techniques are essential for routine characterization and for studying the molecule in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. For this compound, the following are expected:

-

¹H NMR: Signals corresponding to the carboxylic acid proton (typically downfield, >10 ppm), the methoxy protons (~3.9 ppm), and the remaining aromatic proton.

-

¹³C NMR: Resonances for each of the unique carbon atoms, with characteristic shifts for the carboxyl, methoxy, and fluorine-substituted aromatic carbons.

-

¹⁹F NMR: Signals for the three distinct fluorine environments.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present. Key expected vibrational bands include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl group around 1700 cm⁻¹.

-

C-O stretching vibrations for the ether and carboxylic acid.

-

C-F stretching bands.

Computational studies, such as Density Functional Theory (DFT), can be used to predict vibrational frequencies and aid in the interpretation of experimental spectra.[3]

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the anticipated , based on a detailed analysis of the experimentally determined structure of 2,4,6-trifluorobenzoic acid. The introduction of a methoxy group at the C3 position is predicted to maintain the robust carboxylic acid dimer motif while introducing new possibilities for intermolecular interactions and potentially leading to polymorphism.

The definitive determination of the through single-crystal X-ray diffraction is a critical next step. This experimental data would provide invaluable insights for medicinal chemists and materials scientists, enabling a more precise understanding of its solid-state properties and facilitating its application in the design of novel pharmaceuticals and functional materials.

References

- Google Patents. (n.d.). Method of making 3-methoxy-2,4,5-trifluorobenzoic acid.

-

Betz, R., & Gerber, T. (2011). 2,4,6-Trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(5), o539. Retrieved from [Link]

-

ChemBK. (n.d.). 3-Methoxy-2,4,5-Trifluorobenzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,4,6-Trifluorobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of 3-methoxy-2,4,5-trifluorobenzoic acid. Retrieved from [Link]

-

Cheméo. (n.d.). 3-Methoxy-2,4,5-trifluorobenzoic acid, 2,3,4,6-tetrachlorophenyl ester. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved from [Link]

-

NIST. (n.d.). 2,4,6-Trifluorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,4-Trifluorobenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). 3-Methoxy-2,4,5-trifluorobenzoic acid, 2,4,5-trichlorophenyl ester. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 3-Methoxybenzoic acid (FDB010546). Retrieved from [Link]

Sources

The Strategic Incorporation of Fluorine: A Technical Guide to the Biological Activity of Fluorinated Benzoic Acid Derivatives